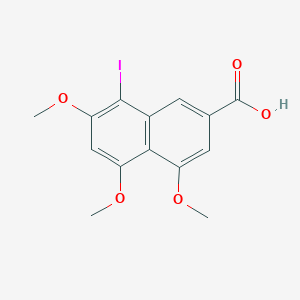

8-Iodo-4,5,7-trimethoxy-2-naphthalenecarboxylic acid

CAS No.:

Cat. No.: VC18655132

Molecular Formula: C14H13IO5

Molecular Weight: 388.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H13IO5 |

|---|---|

| Molecular Weight | 388.15 g/mol |

| IUPAC Name | 8-iodo-4,5,7-trimethoxynaphthalene-2-carboxylic acid |

| Standard InChI | InChI=1S/C14H13IO5/c1-18-9-5-7(14(16)17)4-8-12(9)10(19-2)6-11(20-3)13(8)15/h4-6H,1-3H3,(H,16,17) |

| Standard InChI Key | SQLNLPSPRDXLIJ-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC(=CC2=C1C(=CC(=C2I)OC)OC)C(=O)O |

Introduction

Overview of 8-Iodo-4,5,7-trimethoxy-2-naphthalenecarboxylic Acid

This compound is a derivative of naphthalene with specific substitutions:

-

Iodine atom at position 8.

-

Methoxy groups at positions 4, 5, and 7.

-

A carboxylic acid group at position 2.

Such compounds are often synthesized for their potential applications in organic chemistry, pharmaceuticals, or materials science due to their aromatic structure and functional group versatility.

Potential Applications

-

Pharmaceutical Research: Naphthalene derivatives are frequently investigated for biological activity, including anti-inflammatory, anticancer, and antimicrobial properties.

-

Organic Synthesis: The compound's functional groups (iodo and methoxy) make it a useful intermediate for further chemical modifications.

-

Material Science: Aromatic compounds with halogen substitutions are often explored for use in electronic materials or dyes.

Synthesis

The synthesis of such compounds typically involves:

-

Halogenation: Introduction of the iodine atom through electrophilic substitution using iodine or iodine monochloride.

-

Methoxylation: Addition of methoxy groups via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.

-

Carboxylation: Formation of the carboxylic acid group through oxidation or carboxylation reactions.

Characterization Techniques

To confirm the structure and purity of this compound, the following methods are commonly used:

| Technique | Purpose |

|---|---|

| NMR Spectroscopy | Determines the chemical environment of hydrogen and carbon atoms. |

| Mass Spectrometry | Confirms molecular weight and fragmentation pattern. |

| X-ray Crystallography | Provides detailed structural information about atomic arrangement. |

| IR Spectroscopy | Identifies functional groups based on vibrational frequencies. |

| UV-Vis Spectroscopy | Studies electronic transitions within the aromatic system. |

Hypothetical Research Findings

If studied, this compound might exhibit:

-

Biological Activity: Potential cytotoxicity against cancer cell lines or antimicrobial properties.

-

Chemical Reactivity: High reactivity due to the iodine substituent, enabling further derivatization.

-

Physical Properties: Stability under certain conditions but sensitivity to light or heat due to the iodine atom.

If you have access to additional data sources or specific studies on this compound, I can refine this article further!

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume